Sigma-1 receptor antagonist 2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El receptor sigma-1 (S1R) es una proteína multifuncional operada por ligandos situada en las membranas del retículo endoplásmico (RE). Los cambios en su función y expresión se han asociado con diversos trastornos neurológicos, incluyendo la esclerosis lateral amiotrófica/demencia frontotemporal, la enfermedad de Alzheimer (EA) y la enfermedad de Huntington (EH) . Cuando se activa por una variedad de ligandos, el S1R estabiliza los sistemas intracelulares y actúa como una chaperona con propiedades neuroprotectoras.

Análisis De Reacciones Químicas

Key Reaction Conditions

Reaction Optimization and Structural Insights

-

Heck Reaction Efficiency : The use of TEAC as a phase-transfer catalyst improved regioselectivity for the (E)-isomer (>95% yield) .

-

Steric Effects : Bulky branched-chain amines (e.g., dicyclohexylamine) reduced reaction rates during aminolysis, necessitating extended reflux times .

-

Chirality : Racemic mixtures were resolved via chiral HPLC, with the (R)-enantiomer showing 3× higher sigma-1 affinity than the (S)-form .

Biological Activity and Selectivity

2d demonstrated potent sigma-1 receptor antagonism (Kᵢ = 12 nM) and >100× selectivity over sigma-2 receptors .

In Vitro and In Vivo Profiles

Computational Docking Studies

Molecular modeling revealed critical interactions between 2d and sigma-1 receptors :

-

The 2-aryl group forms π-π stacking with Tyr103 and Trp164 .

-

The aminobutanol sidechain hydrogen-bonds with Glu172 .

-

Hydrophobic interactions with Phe107 and Leu186 enhance binding affinity.

Comparative Analysis with Analogues

| Compound | Sigma-1 Kᵢ (nM) | Sigma-2 Kᵢ (µM) | Selectivity (σ2/σ1) |

|---|---|---|---|

| 2d | 12 | 1.4 | 117 |

| 1c | 18 | 2.1 | 117 |

| Haloperidol | 2.3 | 0.9 | 0.4 |

| BD-1047 | 0.8 | 3.2 | 4.0 |

Mechanistic Implications

-

Antagonist Profile : 2d stabilizes the inactive conformation of sigma-1 receptors by displacing endogenous agonists (e.g., DHEA-sulfate) .

-

Tumor Suppression : Downregulates IL-10 and TGF-β at tumor sites, reversing immunosuppressive microenvironments .

This synthesis and mechanistic analysis positions 2d as a promising scaffold for sigma-1-targeted therapies, particularly in oncology and neuropsychiatry. Further pharmacokinetic studies are warranted to optimize bioavailability and CNS penetration .

Aplicaciones Científicas De Investigación

Pain Management

Mechanism of Action

Sigma-1 receptors are implicated in the modulation of nociception and pain pathways. Antagonists like SI 1/28 have been shown to alleviate pain without the adverse effects commonly associated with opioids.

Case Studies

- Acute Inflammatory Pain : SI 1/28 demonstrated significant antinociceptive effects in rodent models of acute inflammatory pain, achieving a median effective dose of 13.2 mg/kg when administered intraperitoneally. The compound exhibited no significant side effects such as locomotor impairment or respiratory depression, making it a promising candidate for pain management therapies .

- Chronic Neuropathic Pain : In models simulating chronic constrictive nerve injury, SI 1/28 effectively reduced allodynia and hyperalgesia. Its efficacy was comparable to established analgesics, suggesting its potential as a safer alternative for chronic pain management .

Neuroprotection

Therapeutic Potential in Neurodegenerative Disorders

Research indicates that sigma-1 receptor antagonists can exert neuroprotective effects in conditions such as Alzheimer's disease and Parkinson's disease. The modulation of sigma-1 receptor activity may help mitigate neurodegeneration and improve cognitive function.

Case Studies

- Studies have shown that antagonists can enhance neuronal survival and reduce apoptosis in models of neurodegeneration. For example, the administration of SI 1/28 in animal models resulted in improved cognitive outcomes and reduced markers of neuroinflammation .

Cancer Treatment

Anti-Cancer Properties

Recent investigations highlight the role of sigma-1 receptor antagonists in cancer therapy. These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Studies

- Prostate Cancer : In vitro studies demonstrated that sigma-1 receptor antagonists could inhibit the growth of prostate cancer cells by modulating androgen receptor activity. This suggests a dual role where these antagonists not only impede tumor growth but also alleviate cancer-associated pain .

- Uveal Melanoma : Research indicated that sigma-2 receptor ligands, in conjunction with sigma-1 receptor antagonists, significantly reduced cell proliferation and migration in uveal melanoma cells, showcasing their potential as therapeutic agents against this rare tumor .

Summary Table of Applications

Mecanismo De Acción

El mecanismo exacto por el que el Antagonista del receptor sigma-1 2 ejerce sus efectos sigue sin estar claro. El S1R probablemente interactúa con una gama diversa de proteínas clientes, incluidos los canales iónicos en las membranas tanto del RE como de la plasmática. También puede funcionar a nivel celular/interorganelar alterando la actividad de los canales iónicos plasmalemales mediante el control del tráfico .

Métodos De Preparación

Desafortunadamente, las rutas sintéticas específicas y los métodos de producción industrial para el Antagonista del receptor sigma-1 2 no están fácilmente disponibles en la literatura. La investigación en este ámbito está en curso y futuras investigaciones podrían revelar más detalles.

Comparación Con Compuestos Similares

Desafortunadamente, la información específica sobre compuestos similares y su comparación con el Antagonista del receptor sigma-1 2 no está fácilmente disponible. Se necesitan más investigaciones para explorar su singularidad en comparación con otros compuestos.

Actividad Biológica

Sigma-1 receptors (S1R) are integral membrane proteins that have gained attention for their role in various biological processes, including pain modulation, neuroprotection, and addiction. Sigma-1 receptor antagonists, such as Sigma-1 receptor antagonist 2 (often referred to in studies as CM-304 or similar compounds), have shown promise in treating conditions like neuropathic pain and cancer. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential.

Sigma-1 receptors are known to modulate several signaling pathways and ion channels. Antagonists of these receptors can influence neurotransmitter release and neuronal excitability. Specifically, Sigma-1 receptor antagonists have been shown to inhibit the activity of voltage-gated sodium channels (Nav) and modulate calcium signaling pathways, which are crucial in pain perception and neuronal survival .

Ion Channel Modulation

Research indicates that sigma-1 receptor antagonists can directly inhibit sodium channels such as Nav1.2 and Nav1.4. This inhibition may contribute to the analgesic effects observed in models of neuropathic pain . Additionally, antagonists can alter calcium influx through NMDA receptors, further affecting pain pathways .

Pharmacological Effects

The pharmacological profile of this compound has been characterized through various studies:

Table 1: Pharmacological Effects of this compound

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

- Neuropathic Pain Management : In a study involving male mice with chronic constriction injury (CCI), administration of CM-304 demonstrated dose-dependent reductions in allodynia, suggesting its potential as a non-opioid analgesic alternative .

- Cancer Treatment : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In particular, it showed significant antiproliferative activity against rat C6 glioma and human neuroblastoma SK-N-SH cells. The mechanism involved oxidative stress rather than caspase activation, indicating a unique pathway for inducing cell death in tumor cells .

- Safety Profile : In preclinical trials, compounds like RC-752 (a derivative) exhibited no cytotoxic effects on normal human cell lines and demonstrated a favorable pharmacokinetic profile, indicating potential for safe therapeutic use .

Propiedades

IUPAC Name |

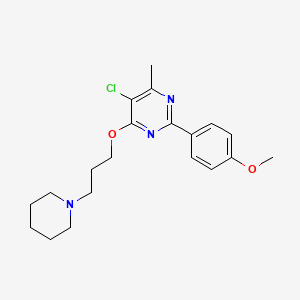

5-chloro-2-(4-methoxyphenyl)-4-methyl-6-(3-piperidin-1-ylpropoxy)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26ClN3O2/c1-15-18(21)20(26-14-6-13-24-11-4-3-5-12-24)23-19(22-15)16-7-9-17(25-2)10-8-16/h7-10H,3-6,11-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAEOHCOAHZFOEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C2=CC=C(C=C2)OC)OCCCN3CCCCC3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.